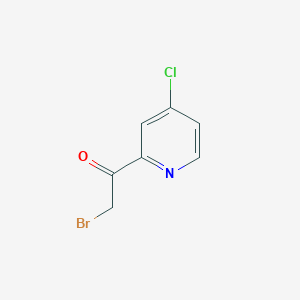

2-Bromo-1-(4-chloropyridin-2-YL)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(4-chloropyridin-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-chloropyridin-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWCOKGJSPMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-1-(4-chloropyridin-2-yl)ethanone physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

Introduction

2-Bromo-1-(4-chloropyridin-2-yl)ethanone, a halogenated pyridine derivative, is a key intermediate in synthetic organic chemistry. Its structure, featuring an α-bromoketone moiety, makes it a versatile electrophilic building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The presence of three distinct reactive sites—the brominated carbon, the carbonyl group, and the pyridine ring—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physical properties, structural characteristics, safety protocols, and a proposed synthetic workflow, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

The unique reactivity and physical characteristics of this compound are dictated by its molecular structure. Accurate identification is paramount for both experimental design and regulatory compliance.

The compound's formal IUPAC name is 2-bromo-1-(4-chloropyridin-2-yl)ethan-1-one[1]. Its structure is defined by a pyridine ring substituted with a chlorine atom at the 4-position and a bromoacetyl group at the 2-position.

| Identifier | Value |

| CAS Number | 718595-36-9[1] |

| Molecular Formula | C₇H₅BrClNO[1] |

| Molecular Weight | 234.48 g/mol [1] |

| IUPAC Name | 2-bromo-1-(4-chloropyridin-2-yl)ethan-1-one[1] |

| SMILES | O=C(CBr)C1=NC=CC(Cl)=C1[1] |

Core Physical Properties and Handling

The physical state and stability of a compound are critical parameters that inform its handling, storage, and application in experimental settings.

| Property | Value / Description |

| Appearance | Data not available in provided search results. Typically, similar compounds are off-white to yellow solids. |

| Melting Point | Data not available in provided search results. |

| Boiling Point | Data not available in provided search results. |

| Solubility | Data not available in provided search results. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Storage | Store at 0-8 °C[1]. |

Expert Insight: The recommended storage temperature of 0-8 °C suggests that the compound may have limited long-term stability at room temperature[1]. α-Bromoketones can be susceptible to degradation, particularly in the presence of nucleophiles or moisture. Storing under an inert atmosphere, while not explicitly stated for this isomer, is a prudent measure to prevent hydrolysis and other side reactions.

Proposed Synthesis and Characterization Workflow

While a specific, published synthesis for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone was not found, a logical and common synthetic route for α-bromoketones involves the direct bromination of the corresponding ketone precursor. This workflow represents a standard, reliable approach for obtaining the target compound.

Experimental Protocol: Proposed Synthesis

-

Starting Material: 1-(4-chloropyridin-2-yl)ethanone.

-

Reaction Setup: Dissolve the starting ketone in a suitable solvent (e.g., acetic acid, diethyl ether, or chloroform).

-

Bromination: Add a brominating agent (e.g., elemental bromine (Br₂), or N-Bromosuccinimide (NBS)) dropwise to the solution at a controlled temperature, typically 0 °C to room temperature. The choice of brominating agent is crucial; NBS is often preferred as it is a solid and easier to handle than liquid bromine.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Concentrate the crude product under reduced pressure and purify using column chromatography on silica gel.

The following diagram illustrates the logical flow from synthesis to final characterization.

Caption: Proposed workflow for synthesis and quality control.

Safety and Hazard Profile

The chemical reactivity of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone necessitates strict adherence to safety protocols. Its hazardous nature stems directly from the electrophilic α-bromoacetyl group, which can act as an alkylating agent.

| Hazard Class | Description |

| Signal Word | Warning[1] |

| Skin Irritation | Causes skin irritation[1]. |

| Eye Irritation | Causes serious eye irritation[1]. |

| Respiratory Irritation | May cause respiratory irritation[1]. |

Self-Validating Safety Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. The α-bromoketone moiety can alkylate biological macromolecules, making skin and eye contact particularly hazardous.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of spills, do not dry sweep. Instead, carefully collect the material using a method that does not generate dust and place it in a sealed container for disposal[2].

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water[2].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention[2].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[2].

-

The following diagram illustrates the relationship between the compound's chemical nature and its associated hazards.

Caption: Causality from chemical structure to hazards.

Conclusion

References

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

-

MSDS of 1-(4-Bromo-pyridin-2-YL)-ethanone. MSDS of 1-(4-Bromo-pyridin-2-YL)-ethanone. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. [Link]

-

SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-chloropyridin-2-yl)ethanone (CAS 718595-36-9): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, a pivotal building block in contemporary medicinal chemistry. With full editorial control, this document is structured to deliver not just protocols, but a deep understanding of the causality behind the synthesis, reactivity, and application of this versatile intermediate. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity, providing field-proven insights and authoritative references to support its claims. We will delve into the synthetic pathways, explore the compound's rich chemical reactivity, and highlight its role in the creation of complex pharmaceutical agents, including potent kinase inhibitors.

Introduction: The Strategic Importance of a Halogenated Pyridinyl Ketone

2-Bromo-1-(4-chloropyridin-2-yl)ethanone, registered under CAS number 718595-36-9, is a substituted pyridinyl ketone that has emerged as a valuable intermediate in the synthesis of complex heterocyclic scaffolds. Its structure is characterized by a pyridine ring bearing a chlorine atom at the 4-position and an α-bromoacetyl group at the 2-position. This unique combination of a reactive α-bromoketone and a functionalized pyridine core makes it a highly sought-after reagent for constructing diverse molecular architectures, particularly in the realm of targeted therapeutics.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The chlorine atom at the 4-position offers a potential site for further modification via nucleophilic aromatic substitution or cross-coupling reactions, although it is generally less reactive than halogens at the 2- or 6-positions. The primary driver of this molecule's utility, however, is the α-bromoacetyl group. The α-bromoketone is a powerful electrophile, readily undergoing substitution reactions with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. This reactivity is the cornerstone of its application in building the complex heterocyclic systems often found at the heart of modern kinase inhibitors and other targeted therapies.

This guide will provide a detailed exploration of the synthesis of this key intermediate, its characteristic reactivity, and its demonstrated applications in drug discovery, providing researchers with the foundational knowledge to effectively utilize this compound in their own synthetic endeavors.

Synthesis and Mechanism: A Two-Step Approach

The synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is efficiently achieved through a two-step sequence starting from commercially available 2-chloronicotinic acid. The pathway involves the formation of the ketone precursor, 2-acetyl-4-chloropyridine, followed by a selective α-bromination.

Step 1: Synthesis of the Ketone Precursor, 1-(4-chloropyridin-2-yl)ethan-1-one

The conversion of a carboxylic acid to a methyl ketone can be challenging due to the propensity of organometallic reagents to add twice to the carbonyl group of an initially formed ketone. A robust method to circumvent this is the reaction of a Grignard reagent with a lithium carboxylate salt. This approach is effective for the synthesis of 1-(4-chloropyridin-2-yl)ethan-1-one from 2-chloronicotinic acid.

Mechanism: The reaction begins with the deprotonation of 2-chloronicotinic acid by lithium hydroxide to form the lithium 2-chloronicotinate salt. This salt is then treated with a Grignard reagent, such as methylmagnesium bromide. The Grignard reagent adds to the carboxylate to form a stable dianionic tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup. This stability prevents the common side reaction of over-addition of the Grignard reagent to the ketone product. Upon aqueous workup, the intermediate is protonated and then eliminates water and lithium salts to yield the desired ketone.

Figure 1: Synthesis of the ketone precursor.

Experimental Protocol: Synthesis of 1-(4-chloropyridin-2-yl)ethan-1-one [1]

-

Salt Formation: To a suitable reactor, add 2-chloronicotinic acid followed by one equivalent of lithium hydroxide monohydrate in water. Stir the mixture at 40-50 °C for 2 hours. Cool the reaction mixture to below 20 °C and collect the precipitated lithium 2-chloronicotinate by filtration. Dry the salt in an oven until the water content is less than 1%.

-

Grignard Reaction: In a separate, dry reactor under a nitrogen atmosphere, suspend the dried lithium 2-chloronicotinate in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran. Cool the suspension to below 0 °C.

-

Addition: Slowly add 1.2 equivalents of methylmagnesium bromide solution dropwise, maintaining the temperature below 0 °C.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to warm to 15 °C and stir for 1 hour. Monitor the reaction by HPLC. Upon completion, carefully quench the reaction by adding it to cold water (approximately 0 °C) under a nitrogen atmosphere, ensuring the temperature of the quench does not exceed 10 °C.

-

Extraction and Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by distillation or chromatography if necessary.

Step 2: α-Bromination to Yield 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

The final step is the selective bromination at the α-carbon of the acetyl group. This is a classic example of an acid-catalyzed α-halogenation of a ketone.

Mechanism: The reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst (in this case, hydrobromic acid), which increases the acidity of the α-protons. A weak base (such as a water molecule or another molecule of the ketone) removes an α-proton, leading to the formation of the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.

Figure 2: Mechanism of α-bromination.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

This protocol is adapted from a procedure described in a patent for the synthesis of a RET kinase inhibitor intermediate.

-

Dissolution: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 1-(4-chloropyridin-2-yl)ethan-1-one in a suitable solvent such as methanol.

-

Acidification: Add a catalytic amount of 48% aqueous hydrobromic acid (HBr).

-

Bromination: Cool the solution to 0-5 °C. Slowly add one equivalent of bromine (Br₂) dropwise, maintaining the temperature within this range.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by HPLC until the starting material is consumed.

-

Workup and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate. Adjust the pH to neutral with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford 2-Bromo-1-(4-chloropyridin-2-yl)ethanone as a solid.

Physicochemical and Analytical Characterization

While experimentally determined spectroscopic data for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is not widely available in peer-reviewed literature, its properties can be predicted and its identity confirmed through standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 718595-36-9 | [2] |

| Molecular Formula | C₇H₅BrClNO | [2] |

| Molecular Weight | 234.48 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Predicted |

| Melting Point | ~55 °C | Predicted |

| Boiling Point | ~321 °C at 760 mmHg | Predicted |

| Storage | 2-8 °C, under inert gas | [2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons of the bromoacetyl group. The pyridine protons will appear as multiplets or doublets in the aromatic region (typically δ 7.5-8.7 ppm). The methylene protons adjacent to the bromine and carbonyl group will be significantly deshielded and appear as a singlet at approximately δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon will be the most downfield, typically in the range of δ 188-192 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected around δ 30-35 ppm. The remaining five signals will correspond to the carbons of the 4-chloropyridine ring, with their chemical shifts influenced by the nitrogen atom and the chloro and acetyl substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 233, 235, and 237.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1690-1710 cm⁻¹. Other characteristic bands for C-Cl, C-Br, and aromatic C-H and C=C/C=N stretching will also be present.

Self-Validating Protocol for Characterization: Researchers synthesizing this compound should perform a full suite of analytical tests (¹H NMR, ¹³C NMR, MS, and IR) and compare the obtained data with the predicted values and the data provided by the supplier's Certificate of Analysis. The presence of the characteristic isotopic pattern in the mass spectrum is a strong indicator of successful synthesis. Purity should be assessed by HPLC.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone stems from its nature as a potent electrophile, making it an ideal substrate for constructing heterocyclic systems through reactions with various nucleophiles.

Key Reactivity: Nucleophilic Substitution

The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This allows for the facile formation of new bonds by reacting with a wide range of nucleophiles, including amines, thiols, and carbanions.

Figure 3: General nucleophilic substitution.

Application in Heterocycle Synthesis

A prominent application of this reactivity is in the construction of five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals.

-

Hantzsch Thiazole Synthesis: Reaction with thiourea or substituted thioureas provides a direct route to 2-aminothiazole derivatives. This is a powerful method for accessing this important pharmacophore.

-

Imidazopyridine Synthesis: Reaction with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridine scaffolds, another privileged structure in medicinal chemistry.

Case Study: Synthesis of a RET Kinase Inhibitor

A compelling example of the utility of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is its use as a key intermediate in the synthesis of potent and selective inhibitors of the Rearranged during Transfection (RET) kinase. RET is a receptor tyrosine kinase, and mutations in the RET gene are oncogenic drivers in several types of cancer, including thyroid and lung cancers.

In a patented synthetic route, 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is reacted with a substituted pyrazole to form a key intermediate. This reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the α-carbon, displacing the bromide. This intermediate is then further elaborated to yield the final, complex kinase inhibitor.

Figure 4: Application in RET inhibitor synthesis.

This application underscores the strategic value of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone. It provides a reliable and efficient means to introduce a key structural motif that is essential for the biological activity of the final drug candidate.

Safety, Handling, and Storage

As with all α-halo ketones, 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a lachrymator and a skin and respiratory tract irritant. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration at 2-8 °C under an inert atmosphere is recommended to prevent degradation.

Conclusion

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its preparation via a straightforward two-step sequence from readily available starting materials, combined with its predictable and powerful reactivity as an electrophile, makes it an indispensable tool for medicinal chemists. The demonstrated application of this compound in the synthesis of targeted cancer therapeutics, such as RET kinase inhibitors, highlights its significance in modern drug discovery. This guide has provided a detailed, referenced, and mechanistically-grounded overview to empower researchers to confidently and effectively utilize this key building block in their synthetic programs.

References

- Information on CAS 718595-36-9 from supplier catalogs. (Various commercial supplier websites)

- General information on the Hantzsch thiazole synthesis. (Standard organic chemistry textbooks and review articles)

- General information on the synthesis of imidazo[1,2-a]pyridines. (Review articles on heterocyclic synthesis)

- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-chloropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-1-(4-chloropyridin-2-yl)ethanone, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, detailed synthesis protocols, analytical characterization, and safety considerations, underpinned by field-proven insights and authoritative references.

Core Chemical Identity and Physicochemical Properties

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and a bromoacetyl group at the 2-position, rendering it a reactive electrophile suitable for various nucleophilic substitution and condensation reactions.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-chloropyridin-2-yl)ethan-1-one | [2] |

| CAS Number | 718595-36-9 | [3] |

| Molecular Formula | C₇H₅BrClNO | [2] |

| Molecular Weight | 234.48 g/mol | [2] |

| Canonical SMILES | C1=C(C=NC(=C1)C(=O)CBr)Cl | [4] |

| Appearance | Light yellow solid (typical) | [2] |

| Purity | Typically ≥95% | [2] |

Strategic Synthesis Pathways

The synthesis of 2-bromo-1-(4-chloropyridin-2-yl)ethanone is conceptually a two-step process, commencing with the synthesis of the precursor 2-acetyl-4-chloropyridine, followed by its selective α-bromination. The causality behind the chosen synthetic routes lies in the commercial availability of starting materials and the efficiency of the transformations.

Synthesis of the Precursor: 2-Acetyl-4-chloropyridine

A reliable method for the preparation of 2-acetyl-4-chloropyridine involves the Grignard reaction of 4-chloro-2-cyanopyridine with methylmagnesium iodide. This approach is favored due to the high reactivity of the Grignard reagent towards the nitrile functionality, leading to the desired ketone after acidic workup.

Experimental Protocol: Synthesis of 2-Acetyl-4-chloropyridine [5]

-

Reaction Setup: To a solution of 2-chloro-4-cyanopyridine (41.6 g) in dry diethyl ether under a nitrogen atmosphere, add methylmagnesium iodide (200 mL, 3M in ether) dropwise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature overnight.

-

Workup and Isolation: Collect the formed solids by filtration and immediately pour them onto a mixture of 1000 g of ice, 500 mL of water, and 250 mL of 6N HCl.

-

Extraction: Allow the aqueous solution to reach room temperature and then extract with diethyl ether (800 mL).

-

Purification: Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield a red oil which crystallizes on standing. Recrystallize the crude product from a mixture of diethyl ether (ca. 300 mL) and heptane (ca. 50 mL), cooling in an acetone/dry ice bath to afford the title compound as a yellow solid.

Caption: Synthesis of 2-Acetyl-4-chloropyridine.

α-Bromination to Yield 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

The conversion of 2-acetyl-4-chloropyridine to the target compound is achieved through an α-bromination reaction. The presence of the electron-withdrawing pyridine ring and the carbonyl group acidifies the α-protons of the acetyl group, facilitating their substitution with bromine. While several brominating agents can be employed, a common and effective method involves the use of elemental bromine in an acidic medium, which promotes the enolization of the ketone, the key reactive intermediate in this transformation.

Representative Experimental Protocol: α-Bromination of 2-Acetyl-4-chloropyridine

This protocol is adapted from a high-yield procedure for the bromination of 2-acetylpyridine and is presented as a representative method.[1]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-acetyl-4-chloropyridine in a solution of hydrobromic acid in acetic acid. Cool the mixture to approximately 15°C in an ice bath.

-

Reagent Addition: Slowly add a stoichiometric amount of bromine dropwise to the cooled solution while maintaining the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 40°C and stir for one hour. Subsequently, increase the temperature to 75°C and maintain for an additional hour.

-

Workup and Isolation: Cool the reaction mixture to 20°C. Add diethyl ether to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to yield 2-bromo-1-(4-chloropyridin-2-yl)ethanone. Further purification can be achieved by recrystallization if necessary.

Caption: α-Bromination of 2-Acetyl-4-chloropyridine.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 2-bromo-1-(4-chloropyridin-2-yl)ethanone. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the bromine atom. The pyridine protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the chloro and bromoacetyl substituents. The methylene protons will appear as a singlet, typically deshielded by both the adjacent carbonyl and bromine atom. |

| ¹³C NMR | The spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon will resonate at a characteristic downfield chemical shift (typically >180 ppm). The carbon of the bromomethyl group will also be significantly deshielded. The carbons of the pyridine ring will appear in the aromatic region, with their shifts influenced by the positions of the nitrogen atom and the chloro substituent. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1690-1720 cm⁻¹.[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. |

Applications in Drug Development and Organic Synthesis

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a valuable building block in the synthesis of a wide range of heterocyclic compounds. Its utility stems from the presence of two reactive sites: the electrophilic carbon of the bromomethyl group and the pyridine ring which can undergo further functionalization.

This intermediate is particularly useful in the synthesis of:

-

Imidazo[1,2-a]pyridines: These fused heterocyclic systems are prevalent in many biologically active compounds. The reaction of 2-bromo-1-(4-chloropyridin-2-yl)ethanone with various aminopyridines is a common strategy to construct this scaffold.

-

Thiazole derivatives: The Hantzsch thiazole synthesis, or related methodologies, can utilize this bromo-ketone to construct substituted thiazole rings, which are important pharmacophores.

-

Other nitrogen-containing heterocycles: Its reactivity allows for the construction of various other heterocyclic systems through condensation and cyclization reactions with appropriate nucleophiles.

Safety and Handling

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

ResearchGate. Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. [Link]

-

PubChemLite. 2-bromo-1-(2-chloropyridin-4-yl)ethanone. [Link]

Sources

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. 2-bromo-1-(4-chloropyridin-2-yl)ethanone 95% | CAS: 718595-36-9 | AChemBlock [achemblock.com]

- 3. 718595-36-9|2-Bromo-1-(4-chloropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-bromo-1-(2-chloropyridin-4-yl)ethanone (C7H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide | 220269-54-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

This guide provides a comprehensive overview of the synthetic routes for obtaining 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, a key building block in the development of various pharmaceutical agents. The synthesis of this molecule hinges on the strategic construction of its precursor, 1-(4-chloropyridin-2-yl)ethanone, followed by a selective alpha-bromination. This document will explore the primary synthetic pathways, delve into the mechanistic underpinnings of each transformation, and provide detailed experimental protocols for researchers and drug development professionals.

Introduction

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted pyridine ring, allows for diverse chemical modifications, making it an essential component in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide will focus on two principal and reliable synthetic strategies, each commencing from readily available starting materials: Pyridine-2-carboxylic acid and 4-Chloropyridine N-oxide .

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a multi-step process. The core of the synthesis is the formation of the key intermediate, 1-(4-chloropyridin-2-yl)ethanone (also known as 2-acetyl-4-chloropyridine), which is subsequently brominated at the alpha-position of the acetyl group.

Pathway 1: Synthesis from Pyridine-2-carboxylic acid

This pathway involves the initial chlorination and conversion of pyridine-2-carboxylic acid to an acyl chloride, which is then reacted with a methylating agent to form the desired ketone.

Overall Transformation:

Caption: Synthetic route from Pyridine-2-carboxylic acid.

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride

The initial step involves the simultaneous chlorination of the pyridine ring at the 4-position and the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) in the presence of a catalyst. While N,N-dimethylformamide (DMF) can be used, bromine has been shown to be an effective catalyst for this transformation, leading to high purity and yield.[1]

-

Mechanism: The reaction with thionyl chloride proceeds via nucleophilic acyl substitution. The pyridine nitrogen is first protonated, making the ring more susceptible to nucleophilic attack. The precise mechanism for chlorination at the 4-position in this one-pot reaction is complex but is facilitated by the reaction conditions.

Step 2: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

The resulting acyl chloride is a highly reactive intermediate and is typically used directly in the next step. To form the ketone, the acyl chloride is reacted with a suitable methylating agent.

-

Causality of Reagent Choice: A Grignard reagent like methylmagnesium bromide (CH₃MgBr) can be used. However, Grignard reagents are highly reactive and can add twice to the acyl chloride, leading to the formation of a tertiary alcohol as a byproduct. To avoid this, a less reactive organometallic reagent is preferred. A lithium dimethylcuprate ( (CH₃)₂CuLi), also known as a Gilman reagent, is an excellent choice as it selectively reacts with acyl chlorides to produce ketones without over-addition.[2][3]

Step 3: α-Bromination of 1-(4-Chloropyridin-2-yl)ethanone

The final step is the selective bromination of the methyl group of the acetyl moiety. This is a classic alpha-halogenation of a ketone.

-

Mechanism: Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile and attacks a bromine molecule (Br₂) or another source of electrophilic bromine like N-bromosuccinimide (NBS), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[4][5][6]

Pathway 2: Synthesis from 4-Chloropyridine N-oxide

This alternative pathway begins with the readily available 4-chloropyridine N-oxide and introduces the 2-cyano group, which is then converted to the acetyl group.

Overall Transformation:

Caption: Synthetic route from 4-Chloropyridine N-oxide.

Step 1: Synthesis of 4-Chloropyridine-2-carbonitrile

The synthesis of 4-chloropyridine-2-carbonitrile can be achieved from 4-chloropyridine N-oxide by reaction with trimethylsilyl cyanide (TMSCN) in the presence of dimethylcarbamoyl chloride.[7]

-

Mechanism: This reaction is a type of Reissert-Henze reaction. The N-oxide is activated by the dimethylcarbamoyl chloride, making the 2-position of the pyridine ring susceptible to nucleophilic attack by the cyanide ion from TMSCN.

Step 2: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

The nitrile group of 4-chloropyridine-2-carbonitrile is then converted to a ketone via a Grignard reaction.

-

Reaction Principle: The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic methyl group of the Grignard reagent (methylmagnesium bromide). This forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone. This method is generally efficient for converting nitriles to ketones.

Step 3: α-Bromination of 1-(4-Chloropyridin-2-yl)ethanone

This final step is identical to that in Pathway 1, involving the selective alpha-bromination of the acetyl group.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |

| Pathway 1 | ||||||

| Chlorination/Acylation | Pyridine-2-carboxylic acid | 4-Chloropyridine-2-carbonyl chloride | SOCl₂, Br₂ (cat.) | High | High | [1] |

| Ketone Formation | 4-Chloropyridine-2-carbonyl chloride | 1-(4-Chloropyridin-2-yl)ethanone | (CH₃)₂CuLi | Good to Excellent | High | [2][3] |

| Bromination | 1-(4-Chloropyridin-2-yl)ethanone | 2-Bromo-1-(4-chloropyridin-2-yl)ethanone | Br₂ in AcOH or NBS | ~80-90% | High after purification | [8][9] |

| Pathway 2 | ||||||

| Cyanation | 4-Chloropyridine N-oxide | 4-Chloropyridine-2-carbonitrile | TMSCN, (CH₃)₂NCOCl | ~99% | High | [7] |

| Ketone Formation | 4-Chloropyridine-2-carbonitrile | 1-(4-Chloropyridin-2-yl)ethanone | CH₃MgBr, then H₃O⁺ | Good | Good | [4] |

| Bromination | 1-(4-Chloropyridin-2-yl)ethanone | 2-Bromo-1-(4-chloropyridin-2-yl)ethanone | Br₂ in AcOH or NBS | ~80-90% | High after purification | [8][9] |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone via Pathway 1

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride

-

To a stirred suspension of pyridine-2-carboxylic acid in an excess of thionyl chloride, add a catalytic amount of bromine.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

-

Prepare a solution of lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at low temperature (e.g., 0 °C).

-

To this Gilman reagent, add a solution of the crude 4-chloropyridine-2-carbonyl chloride in anhydrous diethyl ether dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-chloropyridin-2-yl)ethanone.

Step 3: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

-

Dissolve 1-(4-chloropyridin-2-yl)ethanone in a suitable solvent such as acetic acid or diethyl ether.[8][9]

-

Add one equivalent of bromine dropwise to the solution at room temperature with stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).[8]

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to yield pure 2-Bromo-1-(4-chloropyridin-2-yl)ethanone.[8]

Protocol 2: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone via Pathway 2

Step 1: Synthesis of 4-Chloropyridine-2-carbonitrile

-

To a solution of 4-chloropyridine N-oxide in acetonitrile, add N,N-dimethylcarbamoyl chloride.[7]

-

Slowly add trimethylsilyl cyanide to the reaction mixture at room temperature.[7]

-

Stir the reaction for 18 hours.[7]

-

Upon completion, dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate and brine.[7]

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

Purify the residue by column chromatography to obtain 4-chloro-2-cyanopyridine.[7]

Step 2: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

-

Prepare a solution of methylmagnesium bromide in anhydrous diethyl ether.

-

To this Grignard reagent, add a solution of 4-chloropyridine-2-carbonitrile in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).[10]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

Follow the procedure outlined in Step 3 of Protocol 1.

Conclusion

The synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone can be reliably achieved through multiple synthetic pathways. The choice of route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both pathways presented in this guide offer efficient and high-yielding methods for the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly in the organometallic and bromination steps, is crucial for obtaining the final product in high purity. The methodologies and mechanistic insights provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6825-6832. Available at: [Link]

-

Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Dobereiner, G. E. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters, 21(22), 8981–8986. Available at: [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (2013).

-

Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013). Available at: [Link]

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents. (2011).

-

Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Available at: [Link]

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. Available at: [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents - Chemistry Steps. (n.d.). Available at: [Link]

-

the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009). HETEROCYCLES, 78(9), 2245-2262. Available at: [Link]

-

Synthesis of α-Bromo-4-acetylpyridine hydrobromide - PrepChem.com. (n.d.). Available at: [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Available at: [Link]

-

Alpha Bromination - YouTube. (2013). Available at: [Link]

- US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google Patents. (1964).

-

2-bromopyridine - Organic Syntheses. (n.d.). Available at: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Molbank, 2021(3), M1252. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. (n.d.). Available at: [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). HETEROCYCLES, 75(1), 57-62. Available at: [Link]

-

Addition of an Organocuprate to an Acid Chloride - YouTube. (2021). Available at: [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Available at: [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-chloropyridin-2-yl)ethanone is a halogenated heterocyclic ketone of significant interest as a versatile intermediate in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a reactive α-bromo ketone moiety and a substituted pyridine ring, makes it a valuable building block for a wide range of more complex molecules. Accurate structural verification and purity assessment are paramount in its application. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive analytical technique for this purpose, providing a unique vibrational fingerprint of the molecule. This guide offers a comprehensive analysis of the expected FT-IR spectrum of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, details a robust protocol for data acquisition, and provides a framework for accurate spectral interpretation, grounded in established spectroscopic principles.

Introduction: The Molecular Context and Spectroscopic Significance

2-Bromo-1-(4-chloropyridin-2-yl)ethanone belongs to the class of α-haloketones, which are renowned for their reactivity and utility in forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The presence of the 4-chloropyridine ring further expands its synthetic potential, incorporating a key pharmacophore found in numerous biologically active compounds. Given its role as a precursor, ensuring the structural integrity of this molecule is a critical first step in any synthetic campaign.

FT-IR spectroscopy provides an ideal method for this initial characterization. By measuring the absorption of infrared radiation by the molecule's bonds, it generates a spectrum that reveals the presence of key functional groups and offers insights into the overall molecular structure.[3] For a molecule like 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, FT-IR can unequivocally confirm the presence of the critical carbonyl (C=O) group, the aromatic pyridine system, and the carbon-halogen bonds (C-Cl and C-Br), making it an indispensable tool for identity confirmation and quality control.

Theoretical FT-IR Analysis: Predicting the Vibrational Fingerprint

A predictive analysis of the FT-IR spectrum can be performed by dissecting the molecule into its constituent functional groups and considering the electronic and steric effects that influence their vibrational frequencies.

The Carbonyl (C=O) Stretching Vibration

The most prominent feature in the spectrum is expected to be the carbonyl stretch (νC=O). For a standard saturated aliphatic ketone, this absorption appears around 1715 cm⁻¹.[4][5] However, in 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, two key factors will shift this peak:

-

Conjugation: The carbonyl group is conjugated with the π-system of the pyridine ring. This delocalization of electron density weakens the C=O double bond, lowering its vibrational frequency. This effect typically shifts the peak to the 1700–1670 cm⁻¹ region for aryl ketones.[5]

-

α-Halogenation: The presence of a bromine atom on the α-carbon introduces a competing inductive effect. The electronegative bromine atom withdraws electron density from the carbonyl carbon, which can slightly increase the C=O bond order and shift the frequency to a higher wavenumber.[6]

Considering both effects, the νC=O band for this molecule is predicted to appear as a strong, sharp absorption in the 1690–1710 cm⁻¹ range.

Pyridine Ring Vibrations

The 4-chloropyridine ring will give rise to several characteristic absorptions:

-

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear as a series of bands in the 1600–1400 cm⁻¹ region.[7][8] For pyridine derivatives, characteristic peaks are often observed near 1595, 1560, 1480, and 1430 cm⁻¹.[7][9][10]

-

C-H Stretching: The aromatic C-H stretching vibrations (νC-H) will produce sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3050–3150 cm⁻¹ range.

-

C-H Bending: Out-of-plane (γC-H) and in-plane (βC-H) bending vibrations provide information about the substitution pattern of the ring and occur in the fingerprint region, generally between 900–650 cm⁻¹ .

Carbon-Halogen Stretching Vibrations

The vibrations of the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum.

-

C-Cl Stretch: The stretching vibration for an aromatic carbon-chlorine bond (νC-Cl) is expected to be a strong band in the 850–550 cm⁻¹ region.[8]

-

C-Br Stretch: The aliphatic carbon-bromine stretch (νC-Br) is found at even lower frequencies, typically between 650–500 cm⁻¹ .[11]

Aliphatic C-H Vibrations

The methylene group (-CH₂Br) adjacent to the carbonyl will also exhibit characteristic vibrations:

-

C-H Stretching: Asymmetric and symmetric stretching vibrations (νasCH₂ and νsCH₂) will appear as medium-intensity bands in the 2960–2850 cm⁻¹ range, just below the aromatic C-H stretches.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Spectra

This protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR, a modern, reliable technique that requires minimal sample preparation.[12] The causality behind each step is explained to ensure a robust and reproducible methodology.

Step-by-Step Methodology

-

Instrument Preparation and Verification:

-

Rationale: Ensures the instrument is performing optimally and free from atmospheric or residue contamination.

-

Procedure: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes. Perform an instrument performance test or validation routine as specified by the manufacturer.

-

-

ATR Crystal Cleaning:

-

Rationale: Prevents cross-contamination from previous samples, which would introduce spurious peaks into the spectrum.

-

Procedure: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe. Use a volatile solvent in which the compound is soluble, such as isopropanol or acetone, and perform a final wipe with a dry cloth.

-

-

Background Spectrum Acquisition:

-

Rationale: This is a critical self-validating step. The background scan measures the ambient spectrum (atmospheric H₂O and CO₂) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum, ensuring that the final result contains only peaks from the analyte.

-

Procedure: With the clean, empty ATR accessory in place, initiate a background scan using the instrument software. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Sample Application and Spectrum Acquisition:

-

Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.

-

Procedure: Place a small amount (a few milligrams) of the solid 2-Bromo-1-(4-chloropyridin-2-yl)ethanone powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Initiate the sample scan using the same parameters as the background scan.

-

-

Data Processing and Analysis:

-

Rationale: Post-acquisition processing refines the spectrum for accurate interpretation.

-

Procedure: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply an ATR correction if necessary (a standard feature in most software) to adjust for the wavelength-dependent depth of penetration. Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Diagram: FT-IR Data Acquisition Workflow

Caption: Workflow for obtaining a high-quality FT-IR spectrum using ATR.

Data Presentation and Interpretation

The following table summarizes the predicted key vibrational frequencies for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3150–3050 | Medium | ν(C-H) | Aromatic C-H Stretch (Pyridine Ring) |

| 2960–2850 | Medium | ν(C-H) | Aliphatic C-H Stretch (-CH₂Br) |

| 1710–1690 | Strong, Sharp | ν(C=O) | Carbonyl Stretch (α-Bromo, Aryl Ketone) |

| 1600–1400 | Medium-Strong | ν(C=C), ν(C=N) | Aromatic Ring Skeletal Vibrations |

| ~1450 | Medium | δ(CH₂) | Methylene Scissoring |

| 1300-1100 | Medium | - | C-CO-C Asymmetric Stretch |

| 900–650 | Medium-Strong | γ(C-H) | Aromatic C-H Out-of-Plane Bending |

| 850-750 | Strong | ν(C-Cl) | Aromatic C-Cl Stretch |

| 650-500 | Medium-Strong | ν(C-Br) | Aliphatic C-Br Stretch |

Note: ν = stretching, δ = scissoring/in-plane bending, γ = out-of-plane bending.

Interpreting the Spectrum: A valid spectrum should be dominated by a very strong, sharp peak between 1710-1690 cm⁻¹ , confirming the ketone functionality. The region between 1600-1400 cm⁻¹ should show a series of sharp to medium peaks, which are characteristic of the substituted pyridine ring. The presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms both structural elements. Finally, the low-frequency fingerprint region below 900 cm⁻¹ should contain strong absorptions corresponding to the C-Cl and C-Br bonds, confirming the halogenation of the molecule.

Conclusion

FT-IR spectroscopy is a powerful and efficient analytical tool for the structural confirmation of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone. By understanding the expected vibrational frequencies of its key functional groups—the conjugated α-bromo ketone, the substituted pyridine ring, and the carbon-halogen bonds—researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The systematic workflow presented herein provides a robust framework for acquiring high-fidelity, reproducible spectral data, ensuring the integrity of starting materials for drug discovery and development applications.

References

- ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine... [Figure]. Retrieved from a page discussing FT-IR spectra of pyridine and its complexes.

- ChemicalBook. (2023). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone | 23794-16-3.

- BLDpharm. (n.d.). 569667-89-6|2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide.

-

University of the West Indies. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Jones, R. N., et al. (1958). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 36(1), 102-111.

- Lord, R. C., & Corrsin, L. (1954). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Journal of the American Chemical Society, 76(23), 5905-5911.

- Abdel-Rahman, L. H., et al. (2012). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 1012, 123-132.

- Dulay, I. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.

- Jones, R. N., & Spinner, E. (1958). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Journal of Chemistry, 36(7), 1020-1033.

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Sundaraganesan, N., et al. (2008). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 567-575.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-514.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone... [Figure].

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4081.

- ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table].

- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.

-

Smith, B. C. (2016). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

- van der Westhuizen, C. J. (2018).

- Lejkowski, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3169.

- Elixir International Journal. (n.d.). Vibrational assignments of fundamental modes.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.

- Laurence, C., & Berthelot, M. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 98-102.

- Li, Y., et al. (2015).

-

SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. elixirpublishers.com [elixirpublishers.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds via Reaction of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone with Amines

An Application Note for Researchers and Drug Development Professionals

Abstract

The reaction between α-haloketones and aminopyridines represents a cornerstone in heterocyclic chemistry, providing a robust and efficient pathway to the imidazo[1,2-a]pyridine core. This scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. This document provides a detailed technical guide on the reaction of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone with various amines, with a primary focus on the synthesis of 7-chloro-substituted imidazo[1,2-a]pyridines. We will explore the underlying reaction mechanisms, present a comprehensive and validated experimental protocol, discuss troubleshooting strategies, and summarize the reaction's versatility. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities.[1] This versatile scaffold is present in several clinically approved drugs, including the sedative-hypnotic agent Zolpidem (Ambien), the anxiolytic Alpidem, and the anti-ulcer agent Zolimidine.[1][2] The broad therapeutic potential of this class of compounds, which includes antiviral, anticancer, antibacterial, and anti-inflammatory properties, makes the development of efficient synthetic routes to novel derivatives a critical objective in drug discovery.[2][3]

The reaction of a 2-aminopyridine with an α-bromo carbonyl compound, such as 2-Bromo-1-(4-chloropyridin-2-yl)ethanone, is a classical and highly effective method for constructing the imidazo[1,2-a]pyridine ring system.[3] This approach offers a direct and modular route, allowing for the introduction of diverse substituents at various positions of the heterocyclic core, thereby enabling the systematic exploration of structure-activity relationships (SAR). The 4-chloro substituent on the starting pyridine ring is particularly strategic, as halogen atoms are key components in many pharmaceuticals, influencing factors such as metabolic stability and binding affinity.[4]

Reaction Mechanisms and Scientific Rationale

The reaction of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone with a primary amine can proceed via several pathways. The predominant and most synthetically valuable route, especially when using 2-aminopyridines, is a tandem sequence of nucleophilic substitution followed by intramolecular cyclization.

Primary Pathway: SN2 Alkylation and Intramolecular Cyclocondensation

This two-step sequence is the foundation of the classical synthesis of imidazo[1,2-a]pyridines.[3]

-

Step 1: Intermolecular Nucleophilic Substitution (SN2) : The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine on the electrophilic α-carbon of the 2-bromo-ethanone moiety. This is a standard SN2 reaction where the amine's lone pair displaces the bromide ion, forming a 2-(amino)acetamidopyridinium hydrobromide intermediate.[5] The choice of a primary amine is crucial for this initial step.[6]

-

Step 2: Intramolecular Cyclization and Dehydration : The intermediate, upon heating, undergoes an intramolecular nucleophilic attack. The endocyclic nitrogen of the pyridine ring attacks the carbonyl carbon. This step is facilitated by the proximity of the reacting groups. The resulting cyclic hemiaminal intermediate then readily dehydrates under the reaction conditions (often reflux in a solvent like ethanol) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Caption: Mechanism for Imidazo[1,2-a]pyridine formation.

Potential Side Reactions

-

Reaction with Non-Cyclizing Amines : If a simple primary or secondary amine (e.g., morpholine, piperidine) is used instead of a 2-aminopyridine, the reaction will typically terminate after the initial SN2 substitution, yielding an α-amino ketone derivative.[7]

-

Multiple Alkylation : When using ammonia or a primary amine, there is a risk of over-alkylation. The newly formed secondary amine product can act as a nucleophile itself, reacting with another molecule of the bromo-ethanone to form a tertiary amine, and so on.[6][8] This is generally controlled by using the amine in slight excess.

-

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.[9] While an amine could theoretically displace the chlorine at the C4 position, this reaction requires much harsher conditions than the SN2 reaction at the highly reactive α-bromo ketone site. Under typical conditions for imidazo[1,2-a]pyridine synthesis (e.g., refluxing in ethanol), the SN2 pathway is overwhelmingly favored.

Detailed Experimental Protocol

This protocol provides a generalized yet robust method for the synthesis of a 7-chloro-2-substituted-imidazo[1,2-a]pyridine.

Objective: To synthesize a substituted imidazo[1,2-a]pyridine via the reaction of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone and a 2-aminopyridine derivative.

Materials & Equipment:

-

Reagents:

-

2-Bromo-1-(4-chloropyridin-2-yl)ethanone (1.0 eq)[10]

-

Substituted 2-aminopyridine (1.1 eq)

-

Anhydrous Ethanol (or Dioxane)

-

Sodium Bicarbonate (optional, for neutralization)

-

Ethyl Acetate (for extraction/chromatography)

-

Hexanes (for chromatography)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

TLC plates (silica gel) and developing chamber

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for extraction and purification

-

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.1 eq). Dissolve it in a suitable volume of anhydrous ethanol (approx. 0.1 M concentration).

-

Rationale: Using a slight excess of the aminopyridine ensures complete consumption of the more valuable bromo-ethanone reagent and minimizes potential side reactions. Ethanol is a common, effective, and relatively environmentally benign solvent for this transformation.[1]

-

-

Addition of Reagent: Add 2-Bromo-1-(4-chloropyridin-2-yl)ethanone (1.0 eq) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Maintain reflux for 4-12 hours.

-

Rationale: Thermal energy is required to drive both the initial SN2 reaction and the subsequent intramolecular cyclization and dehydration steps.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, typically fluorescent, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

-

Method A (Precipitation): Reduce the solvent volume using a rotary evaporator. Add cold deionized water to the residue, which should induce precipitation of the product. If necessary, basify the solution with saturated sodium bicarbonate to neutralize any HBr formed and ensure the product is in its free base form. Stir for 30 minutes.

-

Method B (Extraction): Reduce the solvent volume. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

The crude solid obtained from precipitation can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

If the product is an oil or recrystallization is ineffective, purify via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Reaction Versatility

The reaction is compatible with a wide range of substituted 2-aminopyridines, demonstrating its versatility. The electronic nature of the substituents on the aminopyridine can influence reaction times but generally does not impede the reaction.

| Amine Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Product Core Structure |

| 2-Aminopyridine | Ethanol | 78 | 6 | 85-95% | 7-Chloro-imidazo[1,2-a]pyridine |

| 2-Amino-5-methylpyridine | Ethanol | 78 | 6 | 80-90% | 7-Chloro-5-methyl-imidazo[1,2-a]pyridine |

| 2-Amino-5-bromopyridine | Dioxane | 101 | 8 | 75-85% | 5-Bromo-7-chloro-imidazo[1,2-a]pyridine |

| Morpholine | DMF | 80 | 4 | >90% | 1-(4-chloropyridin-2-yl)-2-morpholinoethanone |

| Aniline | Ethanol | 78 | 12 | 70-80% | 2-anilino-1-(4-chloropyridin-2-yl)ethanone |

(Yields are representative and can vary based on specific substrates and purification methods.)

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Insufficient temperature.- Impure starting materials.- Deactivated aminopyridine (strong EWG). | - Ensure reaction is at a full reflux.- Verify purity of reagents.- Increase reaction time or switch to a higher boiling solvent like dioxane. |

| Multiple Products on TLC | - Over-alkylation of the amine.- Side reactions or decomposition. | - Use a slight excess (1.1-1.2 eq) of the aminopyridine.- Consider adding a non-nucleophilic base (e.g., NaHCO₃) to scavenge HBr.- Lower the reaction temperature if decomposition is suspected. |

| Product is an Oil / Difficult to Purify | - Product may be inherently non-crystalline.- Presence of impurities. | - Attempt to form a salt (e.g., HCl or tartrate) which may be crystalline.- Utilize column chromatography for purification.- Ensure all solvent is removed in vacuo. |

Conclusion

The reaction of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone with amines, particularly 2-aminopyridines, is a powerful and indispensable tool in medicinal chemistry. It provides a direct, high-yielding, and versatile route to the biologically significant imidazo[1,2-a]pyridine scaffold. By understanding the underlying mechanism and employing the robust protocol outlined in this guide, researchers can efficiently synthesize libraries of novel compounds for evaluation in drug discovery programs. The modularity of this reaction allows for fine-tuning of steric and electronic properties, making it a cornerstone for developing next-generation therapeutics.

References

- Grokipedia. Hantzsch pyridine synthesis.

- Smolecule. 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one.

- Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021-01-20).

- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

- Grokipedia. Chichibabin reaction.

- Unknown Source. Chichibabin reaction.

- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.

- PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14).

- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

- Advanced ChemBlocks. 2-bromo-1-(4-chloropyridin-2-yl)ethanone 95%.

- Wikipedia. Chichibabin reaction.

- ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

- Unknown Source. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).

- ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. (2025-08-05).

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14).

- ChemicalBook. 4-Amino-2-chloropyridine: properties, applications and safety. (2023-11-16).

- YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020-04-12).

- Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022-10-04).

- Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia.

- Chemistry Notes. Chichibabin amination: Easy mechanism. (2022-04-25).

- ResearchGate. 4‐Chloropyridine Hydrochloride.

- Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. (2004-08-25).

- Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- Scientific Update - UK. The Chichibabin amination reaction. (2018-11-26).

- PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- ACS Publications. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education.

- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.

- BLDpharm. 569667-89-6|2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide.

Sources

- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one [smolecule.com]

- 10. 2-bromo-1-(4-chloropyridin-2-yl)ethanone 95% | CAS: 718595-36-9 | AChemBlock [achemblock.com]

A Modern Approach to Pyridine Synthesis: The Guo Annulation of α-Bromo Ketopyridines

For Researchers, Scientists, and Drug Development Professionals